4-(dimethylsulfamoyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene derivatives (L1–L5) with (DME)NiBr₂ to form the corresponding nickel complexes (C1–C5) . The organic compounds were characterized using 1H/13C NMR measurements , FT-IR spectra , and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound features a benzamide core with a sulfamoyl group (dimethylsulfamoyl ) and an oxazole ring. The nickel complexes exhibit a distorted tetrahedral geometry around the nickel center .
Chemical Reactions Analysis
Upon activation with diethylaluminum chloride (Et₂AlCl) , the title nickel complexes demonstrate high activity for ethylene polymerization . This results in polyethylenes with high molecular weights ranging from 0.86–5.58 × 10⁵ g/mol and narrow polydispersity (1.22–1.99) .
Mechanism of Action
Amisulpride, a related compound, provides insights into the mechanism. Amisulpride selectively binds to dopamine D2/D3 receptors without blocking serotonin receptors. It exhibits atypical properties due to its selective affinity for receptors in limbic structures, resulting in a low extrapyramidal symptom burden . At low doses, it enhances dopamine release by blocking presynaptic autoreceptors, resolving dopaminergic hypoactivity. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors, contributing to its antipsychotic effects .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)15-9-7-13(8-10-15)19(24)21-12-14-11-18(27-22-14)16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSOXXQQKXUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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